N-(1H-indol-1-ylacetyl)glycine is a compound that combines an indole moiety with an acetyl group and glycine, forming a unique structure with potential biological significance. This compound is classified as an amino acid derivative and is of interest in various fields, including medicinal chemistry and biochemistry, due to its potential therapeutic applications.
The compound can be synthesized through various chemical reactions involving indole derivatives, acetylation processes, and glycine. Its synthesis and properties have been explored in scientific literature, which highlights its relevance in drug discovery and organic synthesis.
N-(1H-indol-1-ylacetyl)glycine belongs to the class of indole derivatives, specifically categorized under amino acid derivatives. It is characterized by the presence of an indole ring, which is known for its biological activity, particularly in pharmacology.
The synthesis of N-(1H-indol-1-ylacetyl)glycine can be achieved through several methods:
The synthesis typically requires controlled conditions such as temperature and pH to ensure the stability of intermediates and minimize side reactions. The use of solvents like dichloromethane or ethanol may facilitate the reaction process.
N-(1H-indol-1-ylacetyl)glycine features a molecular structure that can be represented as follows:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular configuration and purity.
N-(1H-indol-1-ylacetyl)glycine can participate in various chemical reactions:
These reactions often require specific catalysts or reagents to promote the desired transformations while minimizing by-products. For instance, coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) may enhance amidation efficiency.
The mechanism of action for N-(1H-indol-1-ylacetyl)glycine involves its interaction with biological targets, particularly receptors involved in neurotransmission and inflammation. The indole moiety is known for its ability to modulate serotonin receptors, which may contribute to its pharmacological effects.
Studies suggest that compounds with similar structures exhibit anti-inflammatory and analgesic properties, indicating that N-(1H-indol-1-ylacetyl)glycine could have therapeutic potential in treating pain-related disorders.
N-(1H-indol-1-ylacetyl)glycine has potential applications in:
Indole-glycine conjugates are systematically classified based on their substitution patterns and bonding motifs, which dictate their inhibitory mechanisms:
N1-linked glycine conjugates: N-(1H-indol-1-ylacetyl)glycine typifies this subclass, where the acetyl-glycine moiety attaches directly to the indole nitrogen. This configuration disrupts enzymatic function through competitive inhibition at catalytic sites. The hydrogen-bonding capacity of the amide carbonyl and carboxylic acid groups facilitates strong interactions with bacterial penicillin-binding proteins (PBPs) .
C3-functionalized derivatives: Though N-(1H-indol-1-ylacetyl)glycine lacks C3 substituents, related antimicrobial conjugates feature halogen or hydroxy groups at this position. For example, 5-bromoindole (CAS not specified) and 5-hydroxyindole (CAS 16606-62-5) analogs demonstrate enhanced penetration of Gram-negative membranes due to increased lipophilicity and altered dipole moments [4] .
Hybrid peptidomimetics: Advanced conjugates incorporate dipeptide units (e.g., glycylglycine) or ester functionalities, mimicking bacterial peptide substrates. N-[(6-fluoro-1H-indol-1-yl)acetyl]glycylglycine (CAS not specified) exhibits dual inhibition of β-lactamases and alanine racemase through its extended binding interface [2].
Table 1: Structural Analogs of N-(1H-indol-1-ylacetyl)glycine with Antimicrobial Relevance
| Compound Name | Substitution Pattern | Molecular Formula | Key Structural Features |
|---|---|---|---|
| N-(1H-indol-1-ylacetyl)glycine | Unsubstituted indole N1-link | C₁₂H₁₂N₂O₃ | Free carboxylic acid, planar amide bond |
| Methyl N-[(5-bromo-1H-indol-1-yl)acetyl]glycinate | 5-Br, methyl ester | C₁₃H₁₃BrN₂O₃ | Bromine-enhanced hydrophobicity, ester prodrug |
| N-[2-(5-Hydroxy-1H-indol-3-yl)acetyl]glycine | 5-OH, C3-link | C₁₂H₁₂N₂O₄ | Phenolic hydrogen bonding, glycine conjugation |
| N-[(6-fluoro-1H-indol-1-yl)acetyl]glycylglycine | 6-F, dipeptide extension | C₁₄H₁₄FN₃O₄ | Fluorine electronegativity, peptidic backbone |
N-(1H-indol-1-ylacetyl)glycine enhances conventional antibiotic efficacy through two primary mechanisms:
Efflux Pump Suppression: The compound competitively binds to resistance-nodulation-division (RND) efflux transporters (e.g., Pseudomonas aeruginosa's MexAB-OprM system). Its amphiphilic nature allows insertion into transporter pockets, blocking antibiotic extrusion. Synergy studies demonstrate 4-16 fold reductions in ciprofloxacin and carbapenem MICs when co-administered at sub-inhibitory concentrations (25-50µM) [4].
Biofilm Penetration Enhancement: The glycine moiety facilitates chelation of extracellular matrix cations (Mg²⁺, Ca²⁺), destabilizing biofilm architecture. This action improves penetration of glycopeptide antibiotics through Staphylococcus epidermidis biofilms, reducing vancomycin EC₅₀ from 128 µg/mL to 32 µg/mL .
Table 2: Antibiotic Potentiation Efficacy of N-(1H-indol-1-ylacetyl)glycine Analogs
| Conjugate Structure | Co-administered Antibiotic | Fold Reduction in MIC | Target Bacteria |
|---|---|---|---|
| Unmodified conjugate | Imipenem | 8-fold | P. aeruginosa (ESBL-positive) |
| 5-Bromo analog (methyl ester) | Oxacillin | 16-fold | MRSA |
| 6-Fluoro-glycylglycine conjugate | Ceftazidime | 32-fold | E. coli (AmpC β-lactamase) |
The evolution of indole-glycine conjugates spans four key phases:
Natural Precursor Identification (1950s-1970s): Early research identified indole-3-acetic acid (IAA) as a microbial auxin regulating bacterial quorum sensing. Glycine conjugation was later recognized as a detoxification pathway in plants (forming IAA-glycine), inspiring investigations into bacterial glycine N-acyltransferases [5].
First-Generation Synthetic Analogs (1980s-1990s): Chemists synthesized N-(1H-indol-1-ylacetyl)glycine (CAS 13113-08-1) and established its purity (>95%) through advanced chromatography. Initial studies noted weak standalone activity but significant β-lactam synergy against Enterobacter cloacae .
Halogenated Derivative Era (2000-2010): Introduction of electron-withdrawing groups improved bacterial uptake. 5-Bromo and 6-fluoro analogs (e.g., methyl N-[(5-bromo-1H-indol-1-yl)acetyl]glycinate) exhibited direct inhibition of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), a cell wall synthesis enzyme [2] [4].
Peptide Hybridization (2010-Present): Conjugation with dipeptides yielded compounds like N-[(6-fluoro-1H-indol-1-yl)acetyl]glycylglycine, which simultaneously inhibit penicillin-binding protein 3 (PBP3) and β-lactamases through multi-site binding [2] [7].
Current research focuses on structure-guided optimization leveraging crystallographic data of conjugates bound to bacterial targets. Synthetic accessibility remains challenging due to the cost of precursors (e.g., 5-bromoindole derivatives cost $590/25mg), driving innovations in microbial biosynthesis and solid-phase conjugation techniques .
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: